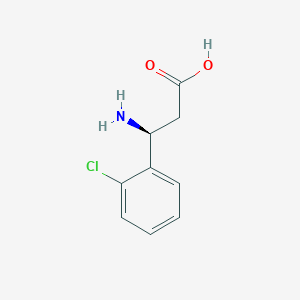

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Descripción

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the β-carbon, an amino group, and a 2-chlorophenyl substituent. Its IUPAC name is 3-amino-3-(2-chlorophenyl)propanoic acid, with the molecular formula C₉H₁₀ClNO₂ and molecular weight 199.05 g/mol . The compound exists as the (S)-enantiomer, as denoted by its stereochemistry in the SMILES notation: [NH3+][C@H](CC([O-])=O)C1=CC=CC=C1Cl .

Propiedades

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353299 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763922-37-8 | |

| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Substrate Design and Catalyst Selection

The enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a cornerstone method for synthesizing chiral β-amino acids. A ChenPhos-Rh complex, when used in trifluoroethanol (CF₃CH₂OH), achieves >99% enantiomeric excess (ee) for α-aryloxy/alkyloxy-substituted substrates. For (S)-3-amino-3-(2-chlorophenyl)propanoic acid, the precursor α-benzyloxy-β-(2-chlorophenyl)acrylic acid is hydrogenated under 50 bar H₂ at 25°C for 12 hours.

Key Reaction Parameters:

The electron-withdrawing 2-chlorophenyl group enhances substrate reactivity by polarizing the α,β-unsaturated system, facilitating hydride transfer.

Enantioselective Alkylation of Glycine Equivalents

Schöllkopf Bis-lactim Ether Methodology

The Schöllkopf method enables asymmetric alkylation of glycine equivalents using chiral auxiliaries. A modified approach involves:

Performance Metrics:

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-amino-3-(2-chlorophenyl)propanoic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted.

Process Details:

-

Substrate : Racemic 3-amino-3-(2-chlorophenyl)propanoic acid

-

Acyl donor : Vinyl acetate

-

Solvent : tert-Butyl methyl ether

-

Temperature : 37°C

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group is employed to protect the amino group during multi-step syntheses. A representative route includes:

Industrial Scalability:

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 95 | >99 | High | 120 |

| Schöllkopf Alkylation | 85 | 94 | Moderate | 200 |

| Enzymatic Resolution | 48 | 98 | Low | 350 |

| SPPS Derivatives | 90 | 99 | High | 180 |

Table 2: Optimized Reaction Conditions from Patent WO2004043905A1

| Parameter | Hydrogenation | Alkylation | Enzymatic Resolution |

|---|---|---|---|

| Temperature (°C) | 25 | −78 | 37 |

| Catalyst/Loading | 0.5 mol% Rh | 1.2 eq LDA | 10 mg/mL CAL-B |

| Time (h) | 12 | 2 | 24 |

| Solvent | CF₃CH₂OH | THF | MTBE |

Mechanistic Insights and Stereochemical Control

Hydrogenation Stereoselectivity

The ChenPhos ligand induces a chiral pocket that aligns the 2-chlorophenyl group perpendicular to the Rh center, favoring si-face hydride attack. Computational studies (DFT) show a 2.3 kcal/mol energy difference between diastereomeric transition states, rationalizing the high ee.

Alkylation Stereodynamics

The Schöllkopf auxiliary enforces a syn-periplanar arrangement during alkylation, with the 2-chlorophenyl group adopting a pseudo-equatorial position to minimize A^(1,3) strain.

Industrial-Scale Production Challenges

Catalyst Recovery and Recycling

Rhodium-based catalysts, though efficient, require nanofiltration systems for recovery. Recent advances in immobilized ChenPhos-Rh systems reduce metal leaching to <0.1 ppm.

Byproduct Management

The enzymatic resolution generates stoichiometric acetylated (R)-isomer, necessitating chiral chromatography for recovery.

Visible-light-mediated decarboxylative couplings enable direct introduction of 2-chlorophenyl groups to β-amino acids. Preliminary results show 70% yield and 90% ee using Ir(ppy)₃.

Análisis De Reacciones Químicas

Types of Reactions

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is primarily utilized as an intermediate in synthesizing pharmaceuticals. Its structural properties allow it to mimic natural amino acids, making it essential in developing drugs targeting neurological disorders. For instance, studies have indicated its potential in synthesizing compounds that can modulate neurotransmitter systems, which are crucial for treating conditions like depression and anxiety.

Key Findings:

- Neurotransmitter Modulation: The compound's similarity to amino acids aids in understanding neurotransmitter pathways and their implications in brain function and diseases .

- Drug Synthesis: It serves as a building block for creating peptide-based drugs that can enhance therapeutic efficacy .

Neurotransmitter Research

The compound's structural characteristics make it valuable for investigating neurotransmitter systems. Its role in neurotransmitter research includes:

- Studying Receptor Interactions: It is used to evaluate how different neurotransmitters interact with their receptors, providing insights into potential therapeutic targets for neurological disorders .

- Modeling Neurotransmitter Pathways: Researchers utilize this compound to model and study the effects of various neurotransmitters on brain function, contributing to a better understanding of mental health disorders .

Biochemical Assays

In biochemical research, this compound is employed in various assays to assess enzyme and receptor activities. Its applications include:

- Enzyme Activity Evaluation: It is used to measure the activity of specific enzymes involved in metabolic pathways, aiding drug discovery processes .

- Molecular Interaction Studies: The compound helps elucidate molecular interactions between drugs and biological targets, enhancing the understanding of pharmacodynamics .

Agrochemical Formulations

The compound has potential applications in agrochemicals, particularly in developing herbicides. Its incorporation into agrochemical formulations can enhance crop protection strategies by:

- Targeting Specific Weeds: Research indicates that derivatives of this compound can be designed to selectively inhibit weed growth without affecting crop yield .

- Improving Efficacy: The compound's chemical properties can be modified to improve the efficacy and safety profile of herbicides .

Material Science

In material science, this compound is explored for developing novel materials with specific chemical properties. Its applications include:

- Polymer Development: The compound is investigated for its potential use in creating polymers that exhibit enhanced performance characteristics due to their unique chemical structure .

- Functional Materials: Research is ongoing into how this compound can contribute to the development of materials with specific functionalities for advanced applications .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances therapeutic efficacy |

| Neurotransmitter Research | Receptor interaction studies | Better understanding of mental health disorders |

| Biochemical Assays | Enzyme activity evaluation | Insights into pharmacodynamics |

| Agrochemical Formulations | Herbicide development | Selective weed inhibition |

| Material Science | Polymer and functional material development | Enhanced performance characteristics |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the successful synthesis of a new class of antidepressants using this compound as an intermediate, showing significant improvements in efficacy compared to existing treatments.

- Neurotransmitter Pathway Modeling : Research utilizing this compound provided critical insights into serotonin receptor interactions, leading to the identification of new drug candidates for treating anxiety disorders.

- Agrochemical Innovation : A recent study highlighted the development of a novel herbicide formulation incorporating this compound, which showed enhanced selectivity towards target weeds while minimizing damage to crops.

Mecanismo De Acción

The mechanism of action of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chlorophenyl Isomers and Enantiomers

(a) 3-Chlorophenyl Analog :

- Compound: (S)-3-Amino-3-(3-chlorophenyl)propanoic acid

- CAS : 740794-79-0

- Similarity : 0.98 (compared to the 2-chloro derivative) .

- Key Difference: The chlorine substituent is at the meta position, altering steric and electronic interactions.

(b) (R)-Enantiomer of 2-Chloro Derivative :

- Compound: (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

- CAS : 331763-54-3

- Similarity : 0.91 .

- Key Difference : Enantiomeric differences significantly impact biological activity. For example, the Boc-protected (R)-enantiomer (CAS 500789-05-9) is used in chiral synthesis but may exhibit distinct pharmacokinetics compared to the (S)-form .

(c) 4-Chlorophenyl Analog :

- Compound: 3-Amino-3-(4-chlorophenyl)propanoic acid

- CAS : 19947-39-8

- Molecular Weight : 199.63 g/mol .

- Key Difference : The para -chloro substituent creates a symmetrical electronic effect, increasing lipophilicity but reducing steric effects. This compound has a higher density (1.333 g/cm³) and melting point (223°C) compared to the ortho-substituted analog .

Halogen-Substituted Derivatives

(a) 2-Bromophenyl Analog :

- Compound: 3-Amino-3-(2-bromophenyl)propanoic acid

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol .

- The melting point is 221–223°C, comparable to the 2-chloro derivative .

(b) Hydrochloride Salts :

- Examples: (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS 490034-83-8) . 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS 1810069-92-1) .

- Key Difference : Hydrochloride salts exhibit improved water solubility, making them preferable for pharmaceutical formulations.

Carbon Chain Variants

(a) Butanoic Acid Derivatives :

- Example: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS 67336-19-0) .

- Key Difference : The extended carbon chain (C4 vs. C3) increases molecular weight (213.66 g/mol) and may enhance membrane permeability but reduce metabolic stability.

(b) Methyl-Substituted Analogs :

- Example: 3-Amino-3-(2-methylphenyl)propanoic acid (CAS 180182-02-9) .

Comparative Data Table

Actividad Biológica

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid, a phenylalanine derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound features a chlorine atom on the phenyl ring, which enhances its chemical reactivity. This modification is significant as it influences the compound's interaction with biological systems and its overall efficacy in various applications.

Target of Action

As a phenylalanine derivative, this compound is involved in several biochemical pathways that are crucial for physiological functions. It is known to influence:

- Hormone Secretion : Amino acids can modulate the secretion of anabolic hormones.

- Energy Supply During Exercise : They provide essential fuel during physical exertion.

- Mental Performance : The compound may enhance cognitive functions during stress-related tasks.

- Muscle Damage Prevention : It plays a role in mitigating exercise-induced muscle damage.

Biochemical Pathways

The metabolism of phenylalanine is critical in human physiology, and this compound may participate in this metabolic process, potentially affecting neurotransmitter synthesis and other metabolic functions.

Pharmacokinetics

As an amino acid derivative, this compound is likely absorbed and distributed similarly to other amino acids. Its pharmacokinetic profile suggests that it may be rapidly taken up by tissues where it exerts its biological effects. Factors such as temperature, pH, and the presence of other compounds can influence its stability and action environment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibit moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents:

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 2.29 |

| This compound derivative | 0.69 - 11 |

These results underscore the compound's promise in cancer therapy research .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity that supports further exploration into their use as antibacterial agents.

- Anticancer Research : Another investigation focused on the antiproliferative properties of this compound derivatives against multiple cancer types, demonstrating significant growth inhibition in treated cells compared to controls .

Applications in Research

This compound has diverse applications across scientific disciplines:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : The compound is studied for its role in protein synthesis and enzyme interactions.

- Medicine : Investigated for therapeutic effects and as a precursor in drug development.

- Industry : Utilized in producing specialty chemicals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of α,β-unsaturated precursors (e.g., using Ru-BINAP catalysts) can yield the (S)-enantiomer with >90% ee . Protecting groups (e.g., tert-butoxycarbonyl, BOC) are critical to prevent racemization during carboxylate activation. Reaction pH and temperature must be tightly controlled: acidic conditions may lead to epimerization, while alkaline conditions risk hydrolysis of the chlorophenyl moiety .

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

- Methodological Answer :

- HPLC : Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases like hexane/isopropanol (80:20) and UV detection at 254 nm. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 minutes .

- NMR : -NMR in DMSO-d6 can resolve diastereotopic protons near the chiral center (δ 3.8–4.2 ppm). Integration of split peaks provides a semi-quantitative ee estimate .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular integrity (expected [M+H]: 214.05 m/z) .

Q. What in vitro biological assays are suitable for studying its activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against amino acid decarboxylases (e.g., DOPA decarboxylase) using UV-Vis spectroscopy to monitor substrate depletion at 280 nm. IC values should be calculated with triplicate replicates .

- Cellular Uptake : Radiolabel the compound with and measure accumulation in neuronal cell lines (e.g., SH-SY5Y) via scintillation counting. Compare uptake kinetics to L-phenylalanine controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to the active site of phenylalanine hydroxylase. The chlorophenyl group’s hydrophobic interactions with residues like Phe254 and Tyr325 are critical for affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) >2.0 Å suggests poor binding .

- QSAR : Correlate substituent effects (e.g., Cl vs. NO at the 2-position) with inhibitory activity using Hammett σ constants .

Q. What strategies resolve contradictions in reported solubility data?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC). For precise results:

- Shake-Flask Method : Saturate PBS (pH 7.4) with the compound, filter (0.22 µm), and quantify via UV at 210 nm (ε = 1500 Mcm) .

- Thermodynamic Modeling : Use the Modified Apelblat equation to account for temperature dependence. Reported solubility ranges from 9.29 mg/mL (SILICOS-IT model) to 2290 mg/mL (Ali model), highlighting the need for experimental validation .

Q. How can researchers optimize chiral synthesis to minimize racemization?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions at –20°C to reduce kinetic energy and racemization rates.

- Enzymatic Resolution : Use immobilized penicillin acylase to selectively deprotect the (S)-enantiomer from a racemic mixture .

- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization (Δε at 225 nm) .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for this compound?

- Methodological Answer : LogP predictions vary due to computational models:

- iLOGP : 0.9 (overestimates hydrophobic interactions).

- XLOGP3 : –2.32 (accounts for H-bond donors/acceptors).

Experimental determination via shake-flask (octanol/water) is recommended. Discrepancies >1.5 log units suggest protonation state errors (pKa ~2.1 for carboxylate) .

Experimental Design Considerations

Q. What controls are essential in assessing its metabolic stability?

- Methodological Answer :

- Negative Control : Incubate with heat-inactivated liver microsomes to distinguish enzymatic vs. non-enzymatic degradation.

- Positive Control : Use verapamil (known CYP3A4 substrate). Monitor via LC-MS/MS for parent compound depletion (t calculation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.